Cas no 476675-68-0 ((2E)-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(4-methylphenyl)aminoprop-2-enenitrile)
(2E)-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(4-methylphenyl)aminoprop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
-
- (2E)-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(4-methylphenyl)aminoprop-2-enenitrile
- (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
- 2-Thiazoleacetonitrile, 4-(2,4-dichlorophenyl)-α-[[(4-methylphenyl)amino]methylene]-
- AKOS005639137
- F0760-1172
- 476675-68-0
- (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile
- (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile
-
- Inchi: 1S/C19H13Cl2N3S/c1-12-2-5-15(6-3-12)23-10-13(9-22)19-24-18(11-25-19)16-7-4-14(20)8-17(16)21/h2-8,10-11,23H,1H3
- InChI Key: OIYHFCDKNPUUKL-UHFFFAOYSA-N
- SMILES: ClC1C=C(Cl)C=CC=1C1=CSC(C(C#N)=CNC2C=CC(C)=CC=2)=N1
Computed Properties
- Exact Mass: 385.0207240g/mol
- Monoisotopic Mass: 385.0207240g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 77Ų
Experimental Properties
- Density: 1.383±0.06 g/cm3(Predicted)
- Boiling Point: 531.9±60.0 °C(Predicted)
- pka: -1.36±0.70(Predicted)
(2E)-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(4-methylphenyl)aminoprop-2-enenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Life Chemicals | F0760-1172-2μmol |
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile |
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476675-68-0 | 90%+ | 10μl |
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| Life Chemicals | F0760-1172-20μmol |
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile |
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| Life Chemicals | F0760-1172-1mg |
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476675-68-0 | 90%+ | 1mg |
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| Life Chemicals | F0760-1172-2mg |
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile |
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| Life Chemicals | F0760-1172-3mg |
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile |
476675-68-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0760-1172-4mg |
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile |
476675-68-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0760-1172-5mg |
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile |
476675-68-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0760-1172-10mg |
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile |
476675-68-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(4-methylphenyl)aminoprop-2-enenitrile Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on (2E)-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(4-methylphenyl)aminoprop-2-enenitrile
Introduction to Compound with CAS No. 476675-68-0 and Its Applications in Modern Chemical Biology
Compound with the CAS number 476675-68-0 is a fascinating molecule that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. The molecular structure of this compound is characterized by a complex arrangement of functional groups, which contributes to its distinct chemical properties and reactivity. This introduction aims to provide a comprehensive overview of the compound, focusing on its chemical structure, synthesis methods, and recent applications in biomedical research.
The name of the product, (2E)-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(4-methylphenyl)aminoprop-2-enenitrile, encodes a wealth of structural information. The presence of a thiazole ring, an amino group, and a nitrile moiety suggests that this compound may exhibit diverse biological activities. Specifically, the thiazole ring is known for its role in various bioactive molecules, while the amino and nitrile groups can participate in hydrogen bonding and coordination interactions, respectively.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Thiazole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The compound in question belongs to this class of molecules and has shown promise in preliminary studies as a potential lead for drug discovery. Its structural features make it a versatile scaffold for further modifications and optimization.
The synthesis of (2E)-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(4-methylphenyl)aminoprop-2-enenitrile involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 2-aminothiazole and 4-methylbenzaldehyde. These intermediates are then coupled using appropriate coupling reagents to form the desired product. Recent advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
One of the most compelling aspects of this compound is its potential biological activity. Preliminary studies have suggested that it may exhibit properties relevant to various therapeutic areas, including anti-inflammatory and anticancer effects. The specific interactions between the different functional groups in the molecule contribute to its unique pharmacological profile. For instance, the presence of both an amino group and a nitrile group allows for multiple points of interaction with biological targets.
The field of chemical biology has seen significant advancements in computational modeling techniques that can predict the biological activity of molecules based on their structural features. These tools have been instrumental in identifying promising candidates for further experimental validation. In the case of 476675-68-0, computational studies have predicted potential binding interactions with various proteins involved in disease pathways.
In addition to its potential therapeutic applications, this compound also serves as an important tool for research purposes. It can be used as a starting material for the development of more complex derivatives with tailored properties. Such derivatives may offer improved efficacy or reduced side effects compared to the parent compound.
The latest research in this area has highlighted the importance of understanding structure-activity relationships (SAR) when designing novel bioactive molecules. By systematically modifying different parts of the molecular structure, researchers can gain insights into which features are most critical for biological activity. This knowledge can then be used to guide the design of next-generation compounds with enhanced properties.
The use of high-throughput screening (HTS) techniques has further accelerated the discovery process for new bioactive molecules. These techniques allow researchers to rapidly test large libraries of compounds against various biological targets. The compound with CAS number 476675-68-0 has been incorporated into several HTS campaigns aimed at identifying new therapeutic agents.
Ethical considerations are also an important aspect of modern drug discovery research. Ensuring that all studies are conducted responsibly and with appropriate regulatory oversight is crucial for maintaining public trust in scientific endeavors. This includes adherence to guidelines regarding animal testing and human clinical trials.
The future prospects for this compound are promising, with ongoing research aimed at elucidating its full potential. As our understanding of biological systems continues to grow, new opportunities will arise for developing innovative therapeutic strategies based on molecules like this one.
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